molecular formula C19H22O6 B13812794 2-Methyl-3,3',4,4',5-pentamethoxybenzophenone CAS No. 56890-08-5

2-Methyl-3,3',4,4',5-pentamethoxybenzophenone

Cat. No.: B13812794
CAS No.: 56890-08-5
M. Wt: 346.4 g/mol
InChI Key: WYWJRRYIUKOUAD-UHFFFAOYSA-N
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Description

2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is an organic compound with the molecular formula C19H22O6 It is a derivative of benzophenone, characterized by the presence of multiple methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone typically involves the reaction of appropriate methoxy-substituted benzene derivatives with a methylating agent. One common method includes the Friedel-Crafts acylation reaction, where a methoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced benzophenone derivatives.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,4,4’,5-Pentamethoxybenzophenone
  • 2,4,6-Trimethoxybenzophenone
  • 4,4’-Dimethoxybenzophenone

Uniqueness

2-Methyl-3,3’,4,4’,5-pentamethoxybenzophenone is unique due to the presence of a methyl group in addition to the methoxy groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other methoxy-substituted benzophenones.

Properties

CAS No.

56890-08-5

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(3,4,5-trimethoxy-2-methylphenyl)methanone

InChI

InChI=1S/C19H22O6/c1-11-13(10-16(23-4)19(25-6)18(11)24-5)17(20)12-7-8-14(21-2)15(9-12)22-3/h7-10H,1-6H3

InChI Key

WYWJRRYIUKOUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)OC

Origin of Product

United States

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